Fucophlorethol A

Vue d'ensemble

Description

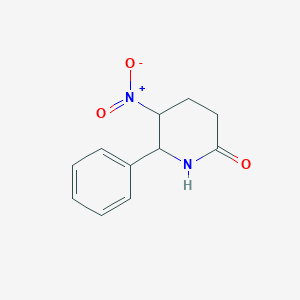

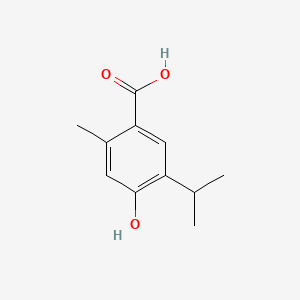

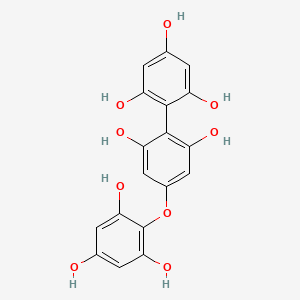

Fucophlorethol A is a phlorotannin found in the brown alga Fucus vesiculosus . It is a class of chemicals found in certain brown algae. Structurally, fucophlorethols are phlorotannins with ether and phenyl bonds between phloroglucinol monomers .

Molecular Structure Analysis

Fucophlorethol A has a molecular formula of C18H14O9, an average mass of 374.298 Da, and a monoisotopic mass of 374.063782 Da . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .

Physical And Chemical Properties Analysis

Fucophlorethol A has a density of 1.8±0.1 g/cm3, a boiling point of 713.8±60.0 °C at 760 mmHg, and a flash point of 385.5±32.9 °C . It has 9 H bond acceptors, 8 H bond donors, and 3 freely rotating bonds .

Applications De Recherche Scientifique

Lipoxygenase Inhibition

Fucophlorethol C, a variant of Fucophlorethol, has been identified as a novel lipoxygenase (LOX) inhibitor. This compound, isolated from the brown alga Colpomenia bullosa, exhibited inhibitory effects comparable to nordihydroguaiaretic acid, a known LOX inhibitor (Kurihara, Konno, & Takahashi, 2015).

UVB Radiation Protection

Fucodiphlorethol G, extracted from Ecklonia cava, demonstrates protective effects against oxidative stress and cellular damage induced by ultraviolet B (UVB) radiation. It effectively scavenges radicals and reactive oxygen species, reducing DNA fragmentation and cell apoptosis in human keratinocytes (Kim et al., 2014).

Chemopreventive Potential

Fucophlorethols from Fucus vesiculosus L. exhibit significant cancer chemopreventive potential. These compounds show strong radical scavenging abilities and inhibit cytochrome P450 enzymes, which are key in the metabolism of carcinogens (Parys et al., 2010).

Metabolic Disorder Prevention

Fucus vesiculosus extracts rich in phlorotannins, including fucophlorethols, show potential in managing metabolic disorders. They inhibit key enzymes linked to diabetes and obesity, such as α-glucosidase, α-amylase, and pancreatic lipase (Catarino, Silva, Mateus, & Cardoso, 2019).

Antibacterial Properties

A polyhydroxylated fucophlorethol from Fucus vesiculosus exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, without causing harm to human red blood cells (Sandsdalen, Haug, Stensvåg, & Styrvold, 2003).

Propriétés

IUPAC Name |

2-[2,6-dihydroxy-4-(2,4,6-trihydroxyphenoxy)phenyl]benzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O9/c19-7-1-10(21)16(11(22)2-7)17-12(23)5-9(6-13(17)24)27-18-14(25)3-8(20)4-15(18)26/h1-6,19-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUQARQPSVVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554403 | |

| Record name | Fucophlorethol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fucophlorethol A | |

CAS RN |

58878-18-5 | |

| Record name | 4′-(2,4,6-Trihydroxyphenoxy)[1,1′-biphenyl]-2,2′,4,6,6′-pentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucophlorethol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUCOPHLORETHOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUY87H6SGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.